1-(4-bromobenzyl)-1H-imidazole
Overview
Description
The compound "1-(4-bromobenzyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromobenzyl substituent at the 1-position of the imidazole ring suggests potential for further chemical modifications and biological activity.
Synthesis Analysis
The synthesis of imidazole derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been achieved through a one-pot process involving Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation, starting from N-phenylbenzimidamides and bromobenzenes . Similarly, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was performed using o-phenylenediamine and ethyl acetoacetate, followed by cyclization, N-alkylation, hydrolyzation, and chlorination . These methods could potentially be adapted for the synthesis of 1-(4-bromobenzyl)-1H-imidazole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by IR, 1H NMR, and EI mass spectral analysis, and further validated by X-ray crystallographic studies . These techniques could be applied to determine the molecular structure of 1-(4-bromobenzyl)-1H-imidazole, ensuring the correct placement of the bromobenzyl group and the overall geometry of the molecule.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including cross-coupling reactions. The Suzuki–Miyaura cross-coupling reaction has been used to functionalize imidazole scaffolds, as demonstrated by the displacement of bromine in 7-bromo-1-(4-methoxybenzyl)-5-methyl-imidazo[1,5-a]imidazole-2-one with a variety of boronic acids . This suggests that the bromine atom in 1-(4-bromobenzyl)-1H-imidazole could also be a reactive site for cross-coupling reactions, allowing for the introduction of diverse substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the imidazole nitrogen atoms and the overall stability of the compound. The antimicrobial and antioxidant activities of some benzimidazole derivatives containing various rings have been studied, indicating that the substitution pattern on the imidazole ring can significantly impact biological activity . Therefore, the physical and chemical properties of 1-(4-bromobenzyl)-1H-imidazole would need to be characterized to understand its potential applications.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : A study by Menteşe, Ülker, and Kahveci (2015) synthesized a series of benzimidazole derivatives, including those with 1-(4-bromobenzyl)-1H-imidazole. These compounds demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, making them potential candidates for treating diabetes and infections (Menteşe, Ülker, & Kahveci, 2015).
P450 Aromatase Inhibition : Research by Marchand et al. (1998) explored the synthesis of various 1-(halobenzyl) and 1-tosyl-3-(1H-imidazol-1-ylmethyl)-1H-indoles, including 1-(4-bromobenzyl) derivatives. These compounds showed potent and selective inhibition of the P450 aromatase enzyme, which is significant in hormone-related cancer therapies (Marchand et al., 1998).
Chemical Synthesis and Material Science
- Copper(I)-Catalyzed Intramolecular Direct C-Arylation : Huang et al. (2013) reported a method for synthesizing heterofused compounds, specifically 5H-imidazo[2,1-a]isoindoles, through the intramolecular coupling of non-activated aryl bromides with azoles using copper(I) catalysis. This method, which includes 1-(2-bromobenzyl)-1H-imidazoles, is crucial for developing novel organic compounds with potential applications in material science and pharmaceuticals (Huang et al., 2013).
Synthesis and Structural Analysis
- Synthesis of Benzimidazole Derivatives for Histamine H3-Receptor Evaluation : Kovalainen et al. (2000) synthesized compounds including 1H-imidazol-4-ylmethyl derivatives for evaluating the activation mechanism of the histamine H3-receptor. These studies contribute to understanding receptor pharmacology and designing new therapeutic agents (Kovalainen et al., 2000).
Safety And Hazards
Safety data sheets provide information on the potential hazards of these compounds. For example, “4-Bromobenzyl bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSYLIOMLCYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388130 | |
Record name | 1-(4-bromobenzyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-1H-imidazole | |
CAS RN |
72459-46-2 | |
Record name | 1-(4-bromobenzyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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